molecular formula C15H13N3O B5061146 1-[4-(Cyanomethyl)phenyl]-3-phenylurea

1-[4-(Cyanomethyl)phenyl]-3-phenylurea

Katalognummer: B5061146
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: JIOSFJZHQZWCTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Cyanomethyl)phenyl]-3-phenylurea is a synthetic urea derivative characterized by a phenylurea backbone substituted with a cyanomethyl group (–CH2CN) at the para position of one phenyl ring. Urea derivatives are widely studied for their roles as enzyme inhibitors (e.g., SENP1, HIF-1α), anticancer agents, and plant growth regulators, depending on substituent modifications .

Eigenschaften

IUPAC Name

1-[4-(cyanomethyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-11-10-12-6-8-14(9-7-12)18-15(19)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOSFJZHQZWCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Cyanomethyl)phenyl]-3-phenylurea typically involves the reaction of 4-(cyanomethyl)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate urea derivative, which is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Cyanomethyl)phenyl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated cyanomethyl groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the cyanomethyl group.

Wissenschaftliche Forschungsanwendungen

1-[4-(Cyanomethyl)phenyl]-3-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[4-(Cyanomethyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituent on Phenyl Ring Key Functional Groups Biological Target/Activity
1-[4-(Cyanomethyl)phenyl]-3-phenylurea –CH2CN Urea Hypothesized: SENP1/HIF-1α inhibition
1-[4-(N-Benzylamino)phenyl]-3-phenylurea –NHCH2C6H5 Urea SENP1 (IC50: 29.6 µM), HIF-1α (IC50: 7.2 µM)
Forchlorfenuron (1-(2-chloropyridin-4-yl)-3-phenylurea) –Cl (pyridinyl) Urea Plant growth regulator
N-(4-Cyanophenyl)-3-phenylurea –CN Urea Unknown (structural analog)
1-(4-(Hexyloxy)phenyl)-3-phenylurea –OCH2(CH2)4CH3 Urea Anticancer activity (screened in vitro)

Key Observations :

  • The cyanomethyl group (–CH2CN) in the target compound introduces steric bulk and polarizability compared to simpler substituents like –CN or –OCH3. This may enhance binding to hydrophobic enzyme pockets or alter metabolic stability .

Key Observations :

  • High yields (≥85%) are typical for urea derivatives synthesized via phenyl isocyanate and substituted anilines, suggesting efficient routes for the target compound .

Key Observations :

  • The benzylamino group in HIF-1α/SENP1 inhibitors is critical for binding to enzymatic active sites. Substitution with cyanomethyl may alter selectivity or potency .
  • Forchlorfenuron’s chloropyridinyl group facilitates metabolic hydroxylation, whereas cyanomethyl substitution could shift metabolic pathways toward glucuronidation .
Table 4: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight LogP (Predicted) Safety Notes
1-[4-(Cyanomethyl)phenyl]-3-phenylurea C15H13N3O 259.29 ~2.5 Limited toxicological data (infer from )
N-(4-Cyanophenyl)-3-phenylurea C14H11N3O 237.26 ~2.1 Precaution: Avoid inhalation
1-[4-(N-Benzylamino)phenyl]-3-phenylurea C20H19N3O 317.39 ~3.0 Moderate cytotoxicity

Key Observations :

  • Safety data for related ureas emphasize precautions against dust inhalation and skin contact .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.